molecular formula C10H7Br4N3 B10759440 5,6,7,8-Tetrabromo-1-methyl-2,3-dihydro-1H-imidazo[1,2-A]benzimidazole CAS No. 888498-10-0

5,6,7,8-Tetrabromo-1-methyl-2,3-dihydro-1H-imidazo[1,2-A]benzimidazole

Cat. No.: B10759440
CAS No.: 888498-10-0
M. Wt: 488.80 g/mol
InChI Key: QHCZROILDUNGRT-UHFFFAOYSA-N
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Description

N1,N2-Ethylene-2-Methylamino-4,5,6,7-Tetrabromo-Benzimidazole is an organic compound belonging to the class of benzimidazoles. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring, which contains a nitrogen atom, four carbon atoms, and two double bonds

Preparation Methods

The synthesis of N1,N2-Ethylene-2-Methylamino-4,5,6,7-Tetrabromo-Benzimidazole involves the amination of 2,4,5,6,7-pentabromobenzimidazole with 2-(methylamino)ethanol . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N1,N2-Ethylene-2-Methylamino-4,5,6,7-Tetrabromo-Benzimidazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N1,N2-Ethylene-2-Methylamino-4,5,6,7-Tetrabromo-Benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N2-Ethylene-2-Methylamino-4,5,6,7-Tetrabromo-Benzimidazole involves its interaction with specific molecular targets, such as protein kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby interfering with their normal function . This inhibition can lead to various biological effects, including the suppression of cell proliferation and the induction of apoptosis.

Comparison with Similar Compounds

N1,N2-Ethylene-2-Methylamino-4,5,6,7-Tetrabromo-Benzimidazole is similar to other benzimidazole derivatives, such as:

The uniqueness of N1,N2-Ethylene-2-Methylamino-4,5,6,7-Tetrabromo-Benzimidazole lies in its specific structure and the resulting biological activities, which make it a valuable compound for scientific research and potential therapeutic applications.

Properties

888498-10-0

Molecular Formula

C10H7Br4N3

Molecular Weight

488.80 g/mol

IUPAC Name

5,6,7,8-tetrabromo-3-methyl-1,2-dihydroimidazo[1,2-a]benzimidazole

InChI

InChI=1S/C10H7Br4N3/c1-16-2-3-17-9-7(14)5(12)4(11)6(13)8(9)15-10(16)17/h2-3H2,1H3

InChI Key

QHCZROILDUNGRT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2C1=NC3=C2C(=C(C(=C3Br)Br)Br)Br

Origin of Product

United States

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